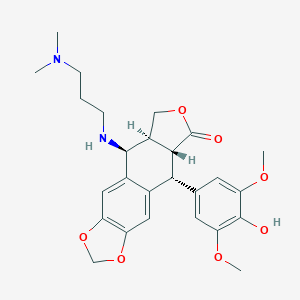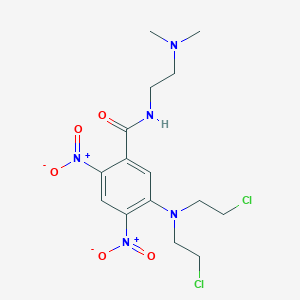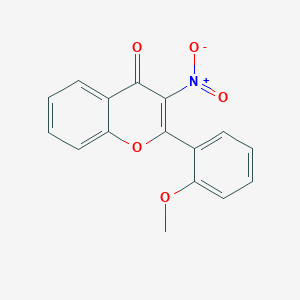
2-(2-Methoxyphenyl)-3-nitrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-3-nitrochromen-4-one, also known as MNRC, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. MNRC has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mechanism Of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one involves the modulation of various signaling pathways. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one also inhibits the MAPK/ERK pathway, which regulates cell growth and differentiation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating these pathways.
Biochemical And Physiological Effects
2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biochemical and physiological effects. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one inhibits the production of pro-inflammatory cytokines and oxidative stress, which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several advantages and limitations for lab experiments. One of the advantages of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its potent anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment. However, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has some limitations, including its low solubility in water and its potential toxicity in vivo. These limitations need to be addressed to further explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Future Directions
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several potential future directions for scientific research. One of the future directions is the development of more efficient synthesis methods for 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The current synthesis method involves several steps and requires a large amount of starting materials. Developing a more efficient synthesis method can increase the yield and purity of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Another future direction is the evaluation of the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Understanding the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is crucial for its potential clinical applications. Additionally, exploring the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in other diseases, including neurodegenerative disorders, is another future direction for scientific research.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a promising chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research is needed to explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
Synthesis Methods
The synthesis of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde and nitroethane in the presence of a base. The resulting product is then subjected to cyclization using acetic anhydride and a catalytic amount of sulfuric acid to yield 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The purity of the synthesized 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be increased through recrystallization using a suitable solvent.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
properties
CAS RN |
143468-20-6 |
|---|---|
Product Name |
2-(2-Methoxyphenyl)-3-nitrochromen-4-one |
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3 |
InChI Key |
UBHSVZAIXCJAQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
synonyms |
4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



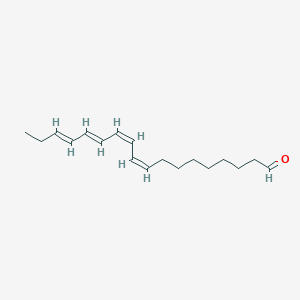
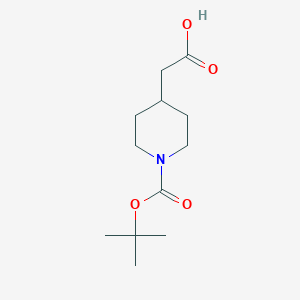
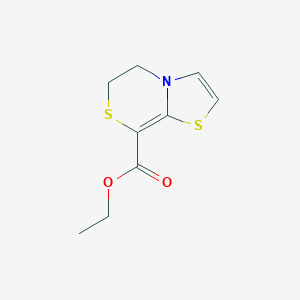
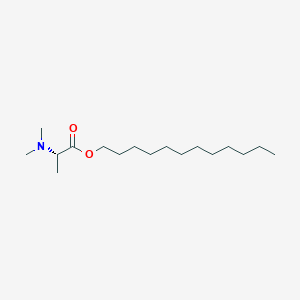
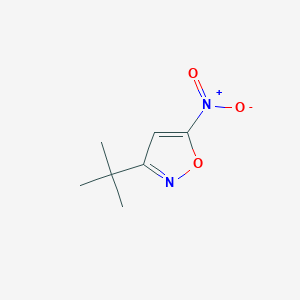
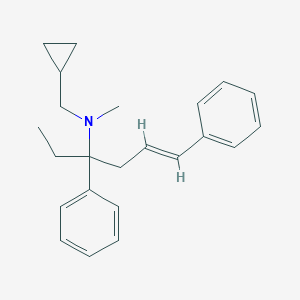
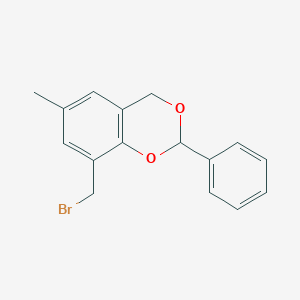
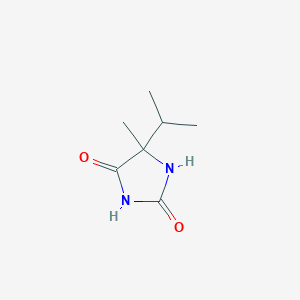
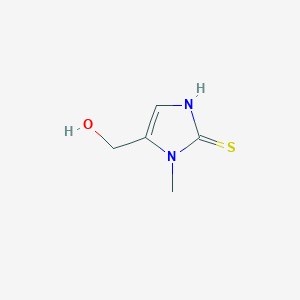
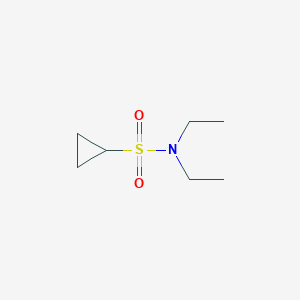
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
